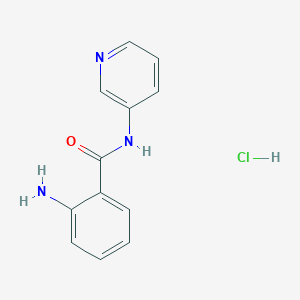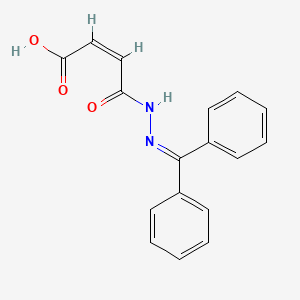
2-Butenedioic acid (Z)-, mono((diphenylmethylene)hydrazide)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Butenedioic acid (Z)-, mono((diphenylmethylene)hydrazide) is a complex organic compound with a unique structure that includes a benzhydrylidene group and a hydrazinyl moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butenedioic acid (Z)-, mono((diphenylmethylene)hydrazide) typically involves the condensation of benzhydrylidenehydrazine with a suitable dicarbonyl compound under acidic or basic conditions. The reaction is often carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may include advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2-Butenedioic acid (Z)-, mono((diphenylmethylene)hydrazide) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazinyl group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazinyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like halides, amines, and thiols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce amines, and substitution can result in various substituted derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, 2-Butenedioic acid (Z)-, mono((diphenylmethylene)hydrazide) is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific biomolecules makes it useful in the study of enzyme mechanisms and protein-ligand interactions.
Medicine
In medicine, (Z)-4-(2-benzhydry
Eigenschaften
CAS-Nummer |
144333-80-2 |
|---|---|
Molekularformel |
C17H14N2O3 |
Molekulargewicht |
294.3 g/mol |
IUPAC-Name |
(Z)-4-(2-benzhydrylidenehydrazinyl)-4-oxobut-2-enoic acid |
InChI |
InChI=1S/C17H14N2O3/c20-15(11-12-16(21)22)18-19-17(13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-12H,(H,18,20)(H,21,22)/b12-11- |
InChI-Schlüssel |
AACSXNDMQHZLAL-QXMHVHEDSA-N |
SMILES |
C1=CC=C(C=C1)C(=NNC(=O)C=CC(=O)O)C2=CC=CC=C2 |
Isomerische SMILES |
C1=CC=C(C=C1)C(=NNC(=O)/C=C\C(=O)O)C2=CC=CC=C2 |
Kanonische SMILES |
C1=CC=C(C=C1)C(=NNC(=O)C=CC(=O)O)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


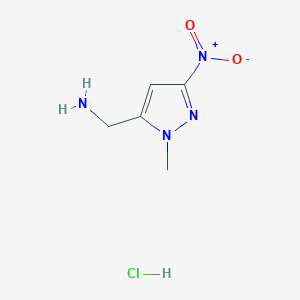
![(4-Chloro-2,5-dimethylpyrazol-3-yl)-[4-[(2-methylphenyl)methyl]piperazin-1-yl]methanone;hydrochloride](/img/structure/B1652380.png)

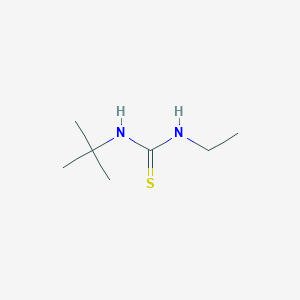
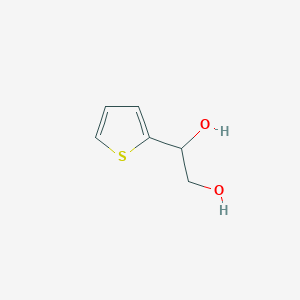
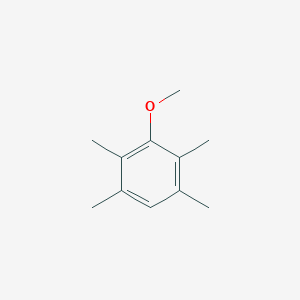
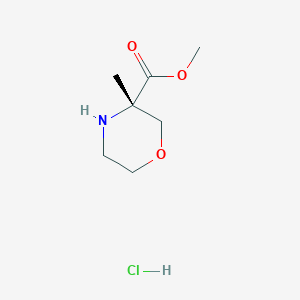
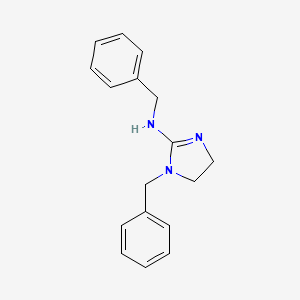
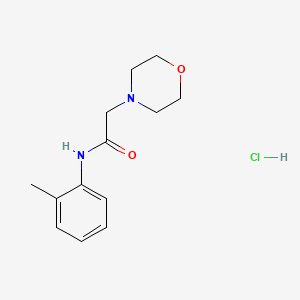
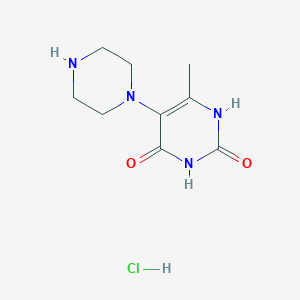
![Methyl 1-[[(1S,2S,9R,10R)-3,15-diazatetracyclo[7.7.1.02,7.010,15]heptadec-7-ene-3-carbonyl]amino]cyclohexane-1-carboxylate](/img/structure/B1652398.png)
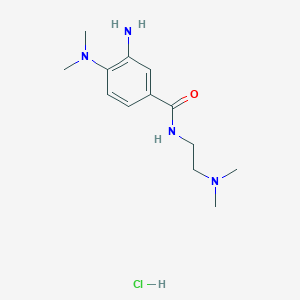
![Methyl 1-[[(1S,9S)-6-oxo-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-diene-11-carbonyl]amino]cyclohexane-1-carboxylate](/img/structure/B1652400.png)
